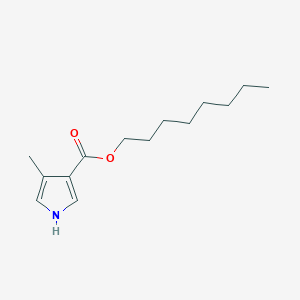![molecular formula C12H23NO4 B14485030 Diethyl [1-(dimethylamino)propan-2-yl]propanedioate CAS No. 63673-88-1](/img/structure/B14485030.png)
Diethyl [1-(dimethylamino)propan-2-yl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [1-(dimethylamino)propan-2-yl]propanedioate is a chemical compound with the molecular formula C9H17NO4. It is also known as diethyl 2-(dimethylamino)malonate. This compound is of interest due to its unique structure, which includes both ester and amine functional groups, making it versatile in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl [1-(dimethylamino)propan-2-yl]propanedioate can be synthesized through the alkylation of diethyl malonate with dimethylaminoisopropanol. The reaction typically involves the use of a base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl malonate, which then reacts with dimethylaminoisopropanol to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [1-(dimethylamino)propan-2-yl]propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the α-position of the malonate ester using alkyl halides in the presence of a base.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide
Solvents: Ethanol, methanol, dichloromethane
Acids: Hydrochloric acid, sulfuric acid
Major Products
Alkylated Malonates: Formed through alkylation reactions
Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions
Applications De Recherche Scientifique
Diethyl [1-(dimethylamino)propan-2-yl]propanedioate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl [1-(dimethylamino)propan-2-yl]propanedioate involves its ability to act as a nucleophile due to the presence of the dimethylamino group. This nucleophilicity allows it to participate in various substitution and addition reactions. The ester groups also make it susceptible to hydrolysis and decarboxylation, leading to the formation of carboxylic acids and other derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Malonate: Similar in structure but lacks the dimethylamino group, making it less versatile in certain reactions.
Dimethylaminoisopropanol: Contains the dimethylamino group but lacks the ester functionality, limiting its use in ester-based reactions.
Uniqueness
Diethyl [1-(dimethylamino)propan-2-yl]propanedioate is unique due to the presence of both ester and dimethylamino groups, allowing it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a valuable compound in synthetic organic chemistry and various industrial applications .
Propriétés
Numéro CAS |
63673-88-1 |
|---|---|
Formule moléculaire |
C12H23NO4 |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
diethyl 2-[1-(dimethylamino)propan-2-yl]propanedioate |
InChI |
InChI=1S/C12H23NO4/c1-6-16-11(14)10(12(15)17-7-2)9(3)8-13(4)5/h9-10H,6-8H2,1-5H3 |
Clé InChI |
RKWJRCMDBOPRSR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C)CN(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



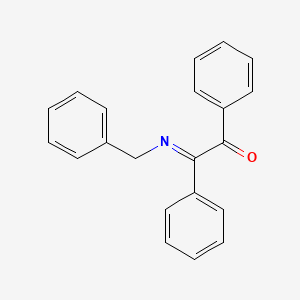
![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
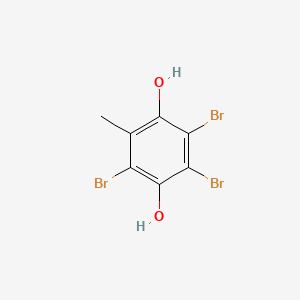
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]ethyl]-N-methyl-2-[(1-oxohexadecyl)oxy]-, methyl sulfate (salt)](/img/structure/B14484984.png)
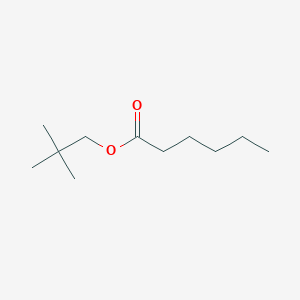
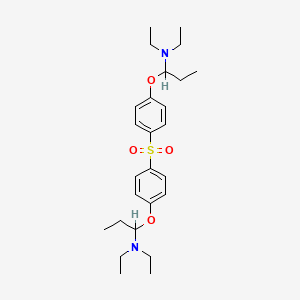
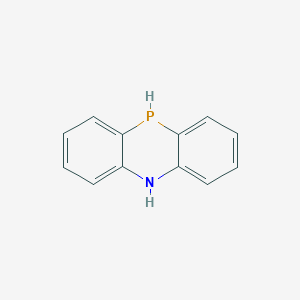

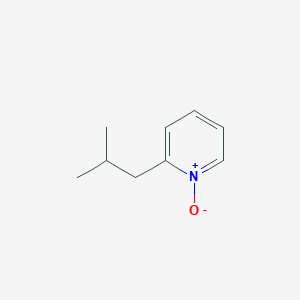
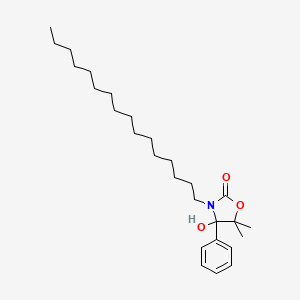
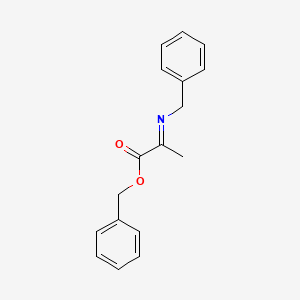
![3-[(E)-{4-[Benzyl(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonic acid](/img/structure/B14485024.png)
